molecular formula C14H15F3N4O4 B2753284 1-(2-Oxo-2-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione CAS No. 1396867-28-9

1-(2-Oxo-2-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione

Cat. No. B2753284
CAS RN: 1396867-28-9
M. Wt: 360.293
InChI Key: ZPEOUJRWVZKVCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Oxo-2-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C14H15F3N4O4 and its molecular weight is 360.293. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Oxo-2-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Oxo-2-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Efficient Synthesis and Structural Diversity

This compound exemplifies the broader class of molecules incorporating piperidine or pyrrolidine rings, which are pivotal in the efficient synthesis of amino acids and other significant bioactive molecules. For instance, the one-pot synthesis approach for Nα-urethane-protected β- and γ-amino acids showcases the utility of related structures in producing high-purity compounds efficiently (M. Cal et al., 2012). This method highlights the compound's relevance in facilitating streamlined synthetic processes for complex molecules.

Antimicrobial Activity

Derivatives containing the piperidine or pyrrolidine ring, similar to the compound , have been synthesized and found to exhibit strong antimicrobial activity. This is demonstrated through the creation of new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, which underwent a structure-activity relationship study to evaluate their antimicrobial effects (K. Krolenko et al., 2016). Such findings underscore the potential of these molecular frameworks in developing new antimicrobial agents.

Photoluminescent Properties

The synthesis of novel dinuclear Eu3+ complexes using related quadridentate compounds illustrates the application in modifying photoluminescent properties for potential use in materials science. This specific synthesis revealed how the local environment around Eu3+ ions could be altered to selectively excite certain emissions, pointing towards applications in creating materials with specific optical properties (Si Zhen-jun, 2011).

Heterocyclic Compound Synthesis

The compound's structural motifs are instrumental in the synthesis of various heterocyclic compounds, serving as nucleophiles or electrophiles in reactions that yield a broad range of heterocycles. This versatility is crucial in the preparation of compounds with potential pharmaceutical applications (T. Ohta et al., 2002).

Regioselective Synthesis

Trifluoromethylated derivatives, a category to which the compound of interest belongs, have been synthesized through regioselective processes. This approach highlights the compound's role in generating structures with specific functional groups that are essential for the activity of various biologically active molecules (J. Lyga et al., 1990).

properties

IUPAC Name

1-[2-oxo-2-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4O4/c15-14(16,17)13-19-18-12(25-13)8-2-1-5-20(6-8)11(24)7-21-9(22)3-4-10(21)23/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEOUJRWVZKVCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C(=O)CCC2=O)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.